3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide
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Overview
Description
3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H16BrNO3S. It is a member of the sulfonamide family, which is known for its wide range of biological activities and applications in medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 2-(tetrahydrofuran-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinamides.
Scientific Research Applications
3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-n-(3-fluorophenyl)benzenesulfonamide
- 2-Bromo-benzamide
Uniqueness
3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide is unique due to the presence of the tetrahydrofuran-2-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16BrNO3S |
---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
3-bromo-N-[2-(oxolan-2-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c13-10-3-1-5-12(9-10)18(15,16)14-7-6-11-4-2-8-17-11/h1,3,5,9,11,14H,2,4,6-8H2 |
InChI Key |
HYXMDGVCLVWCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCNS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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